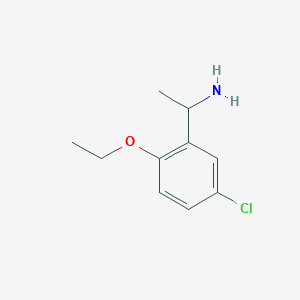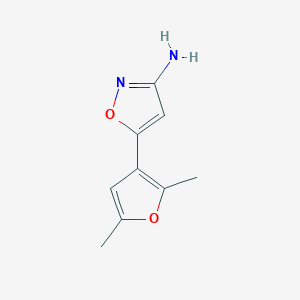
2-(2-bromopropyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopropyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromopropyl group at the second position of the imidazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromopropyl)-1H-imidazole typically involves the alkylation of imidazole with 2-bromopropane. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromopropyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: The major products are substituted imidazoles with various functional groups.
Elimination Reactions: The major product is an alkene derivative of imidazole.
Oxidation and Reduction: The products include oxidized or reduced forms of the imidazole ring.
Applications De Recherche Scientifique
2-(2-Bromopropyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in the development of metal complexes for biological applications.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-bromopropyl)-1H-imidazole involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, making it useful in the development of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenylpropane: Similar in structure but with a phenyl group instead of an imidazole ring.
2-Bromopropane: Lacks the imidazole ring and is used as an alkylating agent.
1-(2-Bromopropyl)-2-amino-3-carboxy(carbalkoxy)methylbenzimidazolium: Contains a benzimidazole ring and is used in the synthesis of imidazo[1,2-a]benzimidazole derivatives.
Uniqueness
2-(2-Bromopropyl)-1H-imidazole is unique due to the presence of both the bromopropyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H9BrN2 |
|---|---|
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
2-(2-bromopropyl)-1H-imidazole |
InChI |
InChI=1S/C6H9BrN2/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4H2,1H3,(H,8,9) |
Clé InChI |
SYYSWMWROIMPHD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NC=CN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)


![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)

![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)



